REACTION_SMILES
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[Br:15][CH2:16][CH2:17][CH2:18][C:19](=[O:20])[O:21][CH2:22][C:23]([Cl:24])([Cl:25])[Cl:26].[CH3:27][C:28](=[O:29])[CH3:30].[K+:10].[K+:9].[NH:1]1[CH2:2][CH2:3][CH:4]([CH2:7][OH:8])[CH2:5][CH2:6]1.[O-:11][C:12]([O-:13])=[O:14]>>[N:1]1([CH2:16][CH2:17][CH2:18][C:19](=[O:20])[O:21][CH2:22][C:23]([Cl:24])([Cl:25])[Cl:26])[CH2:2][CH2:3][CH:4]([CH2:7][OH:8])[CH2:5][CH2:6]1
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Name
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O=C(CCCBr)OCC(Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCCBr)OCC(Cl)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OCC1CCNCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Type
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product
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Smiles
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O=C(CCCN1CCC(CO)CC1)OCC(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |